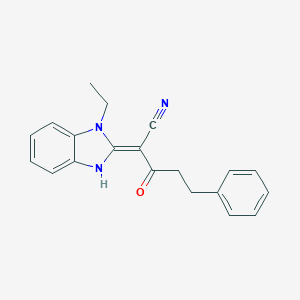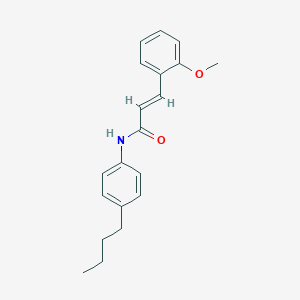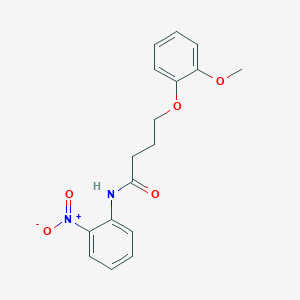![molecular formula C20H20FN3O2S B254814 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254814.png)
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione, also known as FQ-1, is a novel compound that has been synthesized for scientific research purposes. FQ-1 has shown potential as a therapeutic agent for various diseases, and its mechanism of action and biochemical and physiological effects are being studied extensively.
作用机制
The exact mechanism of action of 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is not fully understood, but it is believed to inhibit the activity of various enzymes and signaling pathways involved in cell growth and survival. 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been shown to induce apoptosis (programmed cell death) in cancer cells and to suppress the production of inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been found to modulate various cellular processes, including DNA replication and repair, cell cycle progression, and protein synthesis. It has also been shown to affect the function of certain ion channels and transporters in cells.
实验室实验的优点和局限性
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has several advantages as a research tool, including its high potency and selectivity for certain targets, its ability to penetrate cell membranes, and its favorable pharmacokinetic properties. However, its synthesis is complex and time-consuming, and it may not be suitable for certain experimental systems or assays.
未来方向
There are several potential future directions for research on 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione. One area of interest is the development of 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione derivatives with improved potency and selectivity for specific targets. Another direction is the investigation of 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione's effects on other diseases, such as neurodegenerative disorders. Additionally, 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione's potential as a therapeutic agent may be explored further in preclinical and clinical studies.
合成方法
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione was synthesized using a multi-step process that involved the condensation of 3-fluoroaniline with 2-methylsulfanyl-4,6-dioxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, followed by cyclization and oxidation. The final product was purified using column chromatography.
科学研究应用
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also shown potential as an anti-inflammatory agent and has been studied for its effects on autoimmune diseases such as rheumatoid arthritis. Additionally, 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been investigated for its antimicrobial properties, particularly against drug-resistant bacteria.
属性
产品名称 |
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
|---|---|
分子式 |
C20H20FN3O2S |
分子量 |
385.5 g/mol |
IUPAC 名称 |
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H20FN3O2S/c1-20(2)8-12-15(13(25)9-20)14(10-5-4-6-11(21)7-10)16-17(22-12)23-19(27-3)24-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,22,23,24,26) |
InChI 键 |
DTEZKOCMQQTALD-UHFFFAOYSA-N |
手性 SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)F)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)F)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)F)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)

![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)


![ethyl 7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B254741.png)
![4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B254743.png)
![2-[3-(2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254750.png)
![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)

